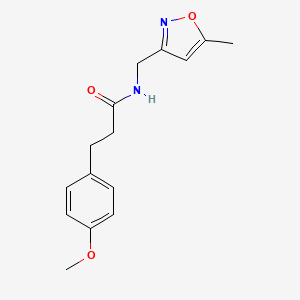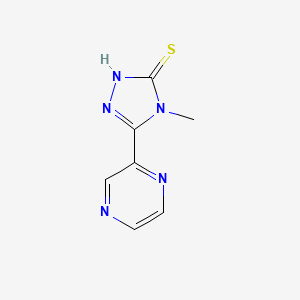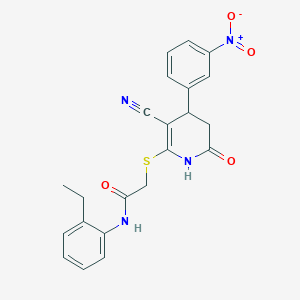
3-(4-methoxyphenyl)-N-((5-methylisoxazol-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-N-((5-methylisoxazol-3-yl)methyl)propanamide, also known as JM-1232, is a compound that has been studied for its potential use in various scientific research applications. It is a member of the isoxazole family of compounds and has been shown to have interesting biochemical and physiological effects. In
Scientific Research Applications
Antioxidant and Anticancer Activity
A study focused on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating their significant antioxidant and anticancer activities. These compounds, bearing various moieties, showed enhanced antioxidant activity compared to ascorbic acid and exhibited cytotoxicity against human glioblastoma and breast cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).
Photosensitizer for Cancer Treatment
Another study introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which exhibited high singlet oxygen quantum yield. This compound's photophysical and photochemical properties make it a promising candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
A study on 2-(6-methoxy-2-naphthyl)propionamide derivatives reported significant antibacterial and antifungal activities, comparing favorably with standard agents like Ampicillin and Flucanazole. This highlights their potential as novel antimicrobial agents (Helal et al., 2013).
Synthesis of Novel Compounds
Research on the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors outlined a method for creating compounds with potential cannabinoid receptor activity. This synthesis process opens avenues for developing new drugs with therapeutic applications (Mahesha et al., 2021).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-9-13(17-20-11)10-16-15(18)8-5-12-3-6-14(19-2)7-4-12/h3-4,6-7,9H,5,8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLKVOLIINPSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-((5-methylisoxazol-3-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2868352.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2868356.png)

![Hexamethyl dipyrrolo[1,2-a:2,1-k][1,10]phenanthroline-7,8,9,12,13,14-hexacarboxylate](/img/structure/B2868358.png)

![N-[3-(Benzenesulfonyl)-1-[2-(dimethylamino)-1-phenylethyl]pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B2868362.png)


![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2868366.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)

![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2868369.png)